2-(Hydroxymethyl)-1H-indole-4-carbonitrile
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Overview
Description
2-(Hydroxymethyl)-1H-indole-4-carbonitrile is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a hydroxymethyl group and a carbonitrile group on the indole ring makes this compound particularly interesting for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1H-indole-4-carbonitrile typically involves the functionalization of the indole core. One common method is the reaction of indole with formaldehyde and hydrogen cyanide under acidic conditions to introduce the hydroxymethyl and carbonitrile groups, respectively . Another approach involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by elimination of the protecting group .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-1H-indole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-(Formyl)-1H-indole-4-carbonitrile or 2-(Carboxyl)-1H-indole-4-carbonitrile.
Reduction: 2-(Hydroxymethyl)-1H-indole-4-amine.
Substitution: Halogenated indole derivatives, nitroindoles, and sulfonated indoles.
Scientific Research Applications
2-(Hydroxymethyl)-1H-indole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1H-indole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-1H-indole-3-carbonitrile: Similar structure but with the carbonitrile group at the 3-position.
2-(Hydroxymethyl)-1H-indole-5-carbonitrile: Similar structure but with the carbonitrile group at the 5-position.
2-(Hydroxymethyl)-1H-indole-6-carbonitrile: Similar structure but with the carbonitrile group at the 6-position.
Uniqueness
2-(Hydroxymethyl)-1H-indole-4-carbonitrile is unique due to the specific positioning of the hydroxymethyl and carbonitrile groups on the indole ring, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C10H8N2O |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1H-indole-4-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c11-5-7-2-1-3-10-9(7)4-8(6-13)12-10/h1-4,12-13H,6H2 |
InChI Key |
YSHAUGSTOFVJID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(NC2=C1)CO)C#N |
Origin of Product |
United States |
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